Molecular Weight and Physicochemical Property Differentiation vs. Unsubstituted Benzothiazole-Piperidine Analog
The target compound possesses a molecular weight of 294.37 g/mol, which is 60.05 g/mol (25.6%) higher than that of the unsubstituted comparator 1-(Benzothiazol-2-yl)piperidin-4-ol (MW 234.32 g/mol) . The 4,7-dimethoxy substitution introduces two additional hydrogen-bond acceptor sites (total HBA = 6 vs. 4 for the comparator) and modifies the topological polar surface area, which is estimated to increase from approximately 65 Ų to >85 Ų based on fragment contributions. The comparator's experimentally referenced XLogP of 2.3–2.6 is expected to decrease by approximately 0.5–1.0 log units in the target compound due to the electron-donating and polar character of the methoxy groups . These differences are likely to affect membrane permeability, solubility, and pharmacokinetic behavior in cell-based and in vivo assays.
| Evidence Dimension | Molecular weight and estimated lipophilicity |
|---|---|
| Target Compound Data | MW = 294.37 g/mol; estimated XLogP ~1.3–2.0 (computed by fragment-additive method) |
| Comparator Or Baseline | 1-(Benzothiazol-2-yl)piperidin-4-ol (CAS 1011455-82-5): MW = 234.32 g/mol; XLogP = 2.32 (referenced) |
| Quantified Difference | ΔMW = +60.05 g/mol (+25.6%); ΔXLogP ≈ –0.5 to –1.0 (estimated) |
| Conditions | Physicochemical properties from ChemSrc and chemical database entries (referenced and computed) |
Why This Matters
A 25.6% increase in molecular weight and a significant shift in lipophilicity can alter permeability, solubility, and off-target binding profiles, making the dimethoxy-substituted compound mechanistically non-interchangeable with the unsubstituted analog in biological assays.
